molecular formula C17H17NO4 B15215308 1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol

1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol

Cat. No.: B15215308
M. Wt: 299.32 g/mol
InChI Key: PJXUCNRWYBXJGC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol is a complex organic compound that belongs to the class of methoxyphenols This compound is characterized by the presence of both hydroxyl and methoxy functional groups attached to a benzyl and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Vanillyl alcohol: Shares the methoxyphenol structure and exhibits similar antioxidant properties.

    Eugenol: Another methoxyphenol with known anti-inflammatory and analgesic effects.

    Isoeugenol: Similar to eugenol but with different structural isomerism, leading to distinct biological activities.

Uniqueness

1-(4-Hydroxy-3-methoxybenzyl)-5-methoxy-1H-indol-6-ol is unique due to its indole moiety, which is not present in the similar compounds listed above. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyindol-6-ol

InChI

InChI=1S/C17H17NO4/c1-21-16-7-11(3-4-14(16)19)10-18-6-5-12-8-17(22-2)15(20)9-13(12)18/h3-9,19-20H,10H2,1-2H3

InChI Key

PJXUCNRWYBXJGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2C=CC3=CC(=C(C=C32)O)OC)O

Origin of Product

United States

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